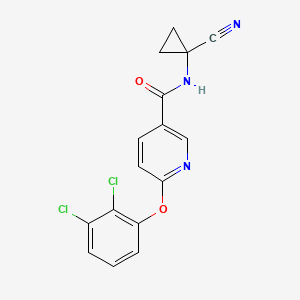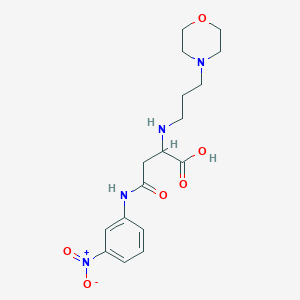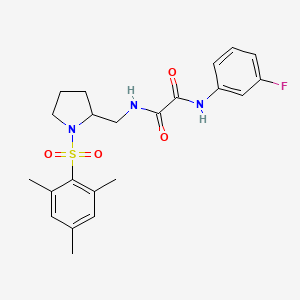methane CAS No. 451485-69-1](/img/structure/B2505813.png)
[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenoxy)phenylmethane: is an organic compound characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)phenylmethane typically involves the reaction of 3,4-difluorophenol with a suitable phenyl derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyimino group is introduced via an oxime formation reaction. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)phenylmethane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3,4-Difluorophenoxy)phenylmethane can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxyimino group or the difluorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of difluorophenoxy and hydroxyimino groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, 2-(3,4-Difluorophenoxy)phenylmethane may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique chemical properties could be exploited to design new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific functional groups.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenoxy)phenylmethane involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but has an isocyanate functional group instead of a hydroxyimino group.
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxy group and a phenyl ring but lacks the difluorophenoxy group.
Uniqueness: 2-(3,4-Difluorophenoxy)phenylmethane is unique due to the combination of the difluorophenoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
451485-69-1 |
|---|---|
Fórmula molecular |
C13H9F2NO2 |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
Clave InChI |
JGLVDIVHVFZUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2505736.png)

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

